![molecular formula C20H25N3O2 B2578704 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034259-45-3](/img/structure/B2578704.png)
3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist.
Scientific Research Applications
Enantioselective Synthesis
The molecule has been implicated in enantioselective synthesis processes. For instance, studies have shown the preparation of N-methoxy-N-methylamide derivatives from precursors like (S)-methylpyroglutamate, indicating its utility in synthesizing complex piperidine structures with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).
Serotonin Receptor Agonist
Research into benzamide derivatives, including structures similar to "3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide," has contributed to the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their potential to treat gastrointestinal motility disorders, highlighting the molecule's relevance in discovering new therapeutics (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Anti-inflammatory and Analgesic Agents
The molecule has also been a starting point for synthesizing novel compounds with anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnagenone and khellinone, incorporating the benzamide structure, have shown significant COX-2 inhibition and analgesic activities, underscoring its importance in developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity
Additionally, benzamides, through their diverse modifications, have been explored for neuroleptic (antipsychotic) activities. The structural manipulation of these compounds, including the one , has led to the identification of potent drugs with potential applications in treating psychosis, demonstrating the molecule's role in psychiatric medication development (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Gastrointestinal Stimulant
Moreover, the synthesis and pharmacological evaluation of benzamide derivatives derived from piperidinamines have identified compounds like cisapride, indicating the molecule's utility in creating gastrokinetic agents that can treat gastrointestinal disorders without dopamine antagonism (Van Daele, De Bruyn, Sommen, Janssen, van Nueten, Schuurkes, Niemegeers, & Leysen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-12-18(6-9-21-15)23-10-7-16(8-11-23)14-22-20(24)17-4-3-5-19(13-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULJVFQENUOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.